molecular formula C13H21NO B12576471 N-Butylpropanamide--benzene (1/1) CAS No. 194150-13-5

N-Butylpropanamide--benzene (1/1)

Cat. No.: B12576471
CAS No.: 194150-13-5
M. Wt: 207.31 g/mol
InChI Key: ZINDQLGENAVYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butylpropanamide–benzene (1/1) is a compound that consists of N-butylpropanamide and benzene in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butylpropanamide–benzene (1/1) typically involves the reaction of N-butylpropanamide with benzene under specific conditions. The reaction can be carried out using a catalyst to facilitate the process. Common catalysts include Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of N-Butylpropanamide–benzene (1/1) can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Butylpropanamide–benzene (1/1) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions are common, especially in the benzene ring. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-Butylpropanamide–benzene (1/1) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butylpropanamide–benzene (1/1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Butylpropanamide: A simpler amide compound with similar functional groups.

    Benzamide: Another amide compound with a benzene ring.

    N-Butylbenzamide: A compound that combines the structural features of both N-butylpropanamide and benzene.

Uniqueness

N-Butylpropanamide–benzene (1/1) is unique due to its specific combination of N-butylpropanamide and benzene in a 1:1 ratio

Properties

CAS No.

194150-13-5

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

benzene;N-butylpropanamide

InChI

InChI=1S/C7H15NO.C6H6/c1-3-5-6-8-7(9)4-2;1-2-4-6-5-3-1/h3-6H2,1-2H3,(H,8,9);1-6H

InChI Key

ZINDQLGENAVYJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CC.C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.